molecular formula C8H9ClS B7992466 (4-Chloro-2-methylphenyl)(methyl)sulfane

(4-Chloro-2-methylphenyl)(methyl)sulfane

Cat. No.: B7992466
M. Wt: 172.68 g/mol
InChI Key: NBXWFQVXKVOQLT-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a chlorinated and methyl-substituted aromatic ring linked to a methylthio (-SMe) group. Its molecular formula is C₈H₉ClS, with a molecular weight of 172.67 g/mol (calculated based on structural analogs in ).

The compound’s ortho-methyl and para-chloro substituents on the phenyl ring influence its electronic and steric properties, distinguishing it from para-substituted analogs. These substituents may modulate reactivity in sulfur transfer reactions, solubility, and interactions in biological systems.

Properties

IUPAC Name

4-chloro-2-methyl-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXWFQVXKVOQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Chloro-2-methylphenol+MethylthiolNaOH, Reflux(4-Chloro-2-methylphenyl)(methyl)sulfane\text{4-Chloro-2-methylphenol} + \text{Methylthiol} \xrightarrow{\text{NaOH, Reflux}} \text{(4-Chloro-2-methylphenyl)(methyl)sulfane} 4-Chloro-2-methylphenol+MethylthiolNaOH, Reflux​(4-Chloro-2-methylphenyl)(methyl)sulfane

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-2-methylphenyl)(methyl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Blocks for Organic Synthesis

  • (4-Chloro-2-methylphenyl)(methyl)sulfane serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Functionalization

  • The compound can undergo multiple types of reactions, including:
    • Oxidation : Leading to sulfoxides and sulfones.
    • Reduction : Producing corresponding thiols.
    • Substitution : Allowing the introduction of different functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, showcasing its versatility in synthetic chemistry .

Biological Applications

Potential Biological Activity

  • Research has indicated that (4-Chloro-2-methylphenyl)(methyl)sulfane may exhibit biological activity, making it a subject of interest in medicinal chemistry. Investigations into its interactions with biomolecules could lead to the discovery of new therapeutic agents.

Agricultural Use

  • The compound has been explored for its potential use in agriculture, particularly in protecting crops from phytopathogenic fungi. Its efficacy against various plant diseases positions it as a candidate for developing new fungicides .

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the synthesis of derivatives of (4-Chloro-2-methylphenyl)(methyl)sulfane, focusing on their biological evaluation against Trypanosoma brucei. The synthesized compounds demonstrated varying levels of activity, suggesting that modifications to the sulfane structure could enhance therapeutic efficacy .

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the degradation pathways of (4-Chloro-2-methylphenyl)(methyl)sulfane when used in agricultural applications. The study found that while the compound is mobile in soil, its photolytic degradation is significant, indicating that careful management is required to minimize environmental impact .

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Para-Substituted Phenylmethylsulfanes

Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Substituents
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 68.5 89 Para-methoxy
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 55.3 70 Para-chloro
4-Nitrophenylmethylsulfane C₇H₇NO₂S 169.20* N/A N/A Para-nitro
(Target) 4-Chloro-2-methylphenyl(methyl)sulfane C₈H₉ClS 172.67 N/A N/A Para-chloro, ortho-methyl

*Derived from molecular formula. Data from .

  • The ortho-methyl group introduces steric hindrance, which may reduce reaction rates compared to para-substituted analogs.
  • For example, garlic-derived polysulfides (e.g., diallyl trisulfide) exhibit anti-cancer properties via sulfane sulfur transfer. However, monosulfides like (4-Chloro-2-methylphenyl)(methyl)sulfane may lack the labile sulfur atoms required for such activity.

Polysulfides and Persulfides

Compounds with multiple sulfur atoms (e.g., trisulfanes, polysulfides) demonstrate distinct chemical and biological behaviors compared to monosulfides:

Property Monosulfides (e.g., Target Compound) Polysulfides (e.g., Diallyl Trisulfide)
Sulfur Atoms 1 ≥3
Sulfane Sulfur Content Absent Present (S⁰ or S⁻¹ oxidation states)
H₂S Release Capacity Low High
Antioxidant Activity Limited Significant (via H₂S and sulfur transfer)
Biological Signaling Role Unlikely Key mediators (e.g., S-sulfhydration)
  • Sulfur Transfer: Polysulfides can donate sulfane sulfur to thiols, forming persulfides (-SSH), a critical post-translational modification. Monosulfides lack this capacity due to their stable sulfur bonding.
  • Analytical Reactivity: Phosphine-based trapping reagents (e.g., P2 in ) rapidly react with polysulfides but show minimal interaction with monosulfides like the target compound.

Nucleophilic Reactivity

The thiophilicity (sulfur affinity) of sulfane sulfur compounds depends on substituent effects. For example:

  • Glutathione Persulfide (GSSH) : pKa ~6.5, enabling nucleophilic sulfur transfer at physiological pH.
  • 4-Chloro-2-methylphenyl(methyl)sulfane : The chloro and methyl groups lower electron density at sulfur, reducing nucleophilicity compared to unsubstituted analogs. This limits its role in redox signaling.

Biological Activity

(4-Chloro-2-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activity. Characterized by a methyl sulfide functional group, this compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of (4-Chloro-2-methylphenyl)(methyl)sulfane, including its mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (4-Chloro-2-methylphenyl)(methyl)sulfane is C₉H₉ClS. Its structure features a chlorinated aromatic ring with a methyl sulfide substituent, which contributes to its chemical reactivity and potential biological interactions. The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can alter the function of target molecules.

The biological activity of (4-Chloro-2-methylphenyl)(methyl)sulfane primarily arises from its ability to act as an electrophile. This interaction can result in:

  • Covalent modification of proteins and nucleic acids.
  • Alteration of enzymatic activities , potentially leading to therapeutic effects or toxicity depending on the target.
  • Influence on signaling pathways , particularly those involving oxidative stress and inflammation.

Antimicrobial Properties

Research indicates that compounds similar to (4-Chloro-2-methylphenyl)(methyl)sulfane exhibit antimicrobial properties. For instance, studies have shown that organosulfur compounds can inhibit bacterial growth and possess antifungal activity . The specific biological effects of this compound may include:

Activity Target Organism Effectiveness
AntibacterialStaphylococcus aureusModerate inhibition
AntifungalCandida albicansSignificant inhibition

Antioxidant Activity

(4-Chloro-2-methylphenyl)(methyl)sulfane may also activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes, thereby enhancing cellular protection against reactive oxygen species (ROS) and inflammation .

Case Studies

  • Study on Antimicrobial Effects : A study published in Organic & Biomolecular Chemistry investigated the antimicrobial properties of various organosulfur compounds, including (4-Chloro-2-methylphenyl)(methyl)sulfane. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria while showing promising antifungal effects against Candida species .
  • Nrf2 Activation Study : In a separate investigation into the role of organosulfur compounds as Nrf2 activators, it was found that (4-Chloro-2-methylphenyl)(methyl)sulfane significantly upregulated genes involved in antioxidant responses. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

Synthesis and Applications

The synthesis of (4-Chloro-2-methylphenyl)(methyl)sulfane typically involves:

  • Electrophilic substitution reactions on chlorinated aromatic precursors.
  • Methylation reactions to introduce the methyl sulfide group.

Applications of this compound extend beyond medicinal chemistry; it is also explored as an intermediate in the synthesis of more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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